molecular formula C14H13N3OS2 B12943685 Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester CAS No. 76995-62-5

Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester

Cat. No.: B12943685
CAS No.: 76995-62-5
M. Wt: 303.4 g/mol
InChI Key: HLSLUSALJUSTPO-UHFFFAOYSA-N
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Description

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by its unique structural features, which include a thiocyanate group attached to a phenyl ring and a thioxo group attached to a hexahydroimidazo[1,5-a]pyridine core

Preparation Methods

The synthesis of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzonitrile with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with 2-bromoacetophenone to yield the desired imidazo[1,5-a]pyridine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .

Chemical Reactions Analysis

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

Scientific Research Applications

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one has garnered significant interest in scientific research due to its versatile chemical properties. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets within cells. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes such as replication and transcription, ultimately leading to cell death. The exact molecular pathways involved may vary depending on the specific biological context and target .

Comparison with Similar Compounds

2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one can be compared to other imidazo[1,5-a]pyridine derivatives, such as:

These comparisons highlight the unique features of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one and its potential advantages in various research and industrial applications.

Properties

CAS No.

76995-62-5

Molecular Formula

C14H13N3OS2

Molecular Weight

303.4 g/mol

IUPAC Name

[4-(1-oxo-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)phenyl] thiocyanate

InChI

InChI=1S/C14H13N3OS2/c15-9-20-11-6-4-10(5-7-11)17-13(18)12-3-1-2-8-16(12)14(17)19/h4-7,12H,1-3,8H2

InChI Key

HLSLUSALJUSTPO-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)SC#N

Origin of Product

United States

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